7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallography has been instrumental in resolving the three-dimensional structure of 7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide. The compound crystallizes in the triclinic space group $$ P\overline{1} $$, with two distinct molecules in the asymmetric unit. The benzimidazole core (N1/C1–C6/N2/C11) exhibits near-planarity, with a maximum deviation of 0.042 Å at the C6 position. The pyrido ring adopts an envelope conformation, characterized by a puckering amplitude $$ Q = 0.4933 \, \text{Å} $$ and phase angles $$ \theta = 52.81^\circ $$, $$ \phi = 182.3^\circ $$.
Key bond lengths include:
- C3–N1: 1.367 Å
- C11–N2: 1.314 Å
- C9–O1 (carbonyl): 1.221 Å
The dihedral angle between the benzimidazole and pyrido rings measures 12.7°, indicating moderate conjugation between the aromatic systems. Intermolecular interactions dominate the crystal packing, with O–H⋯N hydrogen bonds (2.891 Å) and C–H⋯O contacts (3.102 Å) forming layered architectures parallel to the $$ bc $$-plane.
Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Fourier Transform Infrared Spectroscopy reveals critical functional groups:
- Strong absorption at 1685 cm$$^{-1}$$ ($$ \nu_{\text{C=O}} $$)
- Peaks at 1540 cm$$^{-1}$$ ($$ \nu{\text{C=N}} $$) and 1240 cm$$^{-1}$$ ($$ \nu{\text{C-F}} $$)
Nuclear Magnetic Resonance Spectroscopy :
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$):
- $$ ^{13}\text{C NMR} $$:
Mass Spectrometry :
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic properties:
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.24 |
| LUMO Energy (eV) | -2.17 |
| Band Gap (eV) | 4.07 |
| Dipole Moment (Debye) | 3.89 |
The electrostatic potential map shows electron density localization at:
- Carbonyl oxygen ($$ V_{\text{min}} = -0.152 \, \text{a.u.} $$)
- Fluorine atoms ($$ V_{\text{min}} = -0.098 \, \text{a.u.} $$)
Frontier molecular orbital analysis indicates nucleophilic attack susceptibility at C4 and electrophilic regions near N2.
Comparative Analysis of Tautomeric Forms
The compound exhibits three dominant tautomers due to proton migration within the benzimidazole-pyrido system:
Keto Form (Dominant) :
Enol Tautomer :
Imino Form :
Tautomeric equilibrium constants ($$ K_T $$) were calculated using the Schrödinger Suite:
- $$ K_{keto/enol} = 10^{2.1} $$
- $$ K_{keto/imino} = 10^{4.7} $$
Properties
CAS No. |
155202-16-7 |
|---|---|
Molecular Formula |
C18H13F2N3O2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
7-fluoro-N-(2-fluorophenyl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H13F2N3O2/c19-10-5-6-14-13(9-10)21-17-16(15(24)7-8-23(14)17)18(25)22-12-4-2-1-3-11(12)20/h1-6,9,24H,7-8H2,(H,22,25) |
InChI Key |
LRRMMDLRIBPLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)F)N=C2C(=C1O)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation
The pyrido[1,2-a]benzimidazole scaffold is central to the molecule. A plausible synthetic route involves:
- Benzimidazole Ring Construction : Condensation of o-phenylenediamine with a carbonyl compound (e.g., aldehyde or ketone) under acidic or basic conditions.
- Pyrido Ring Cyclization : Introduction of a pyridine ring via nucleophilic substitution or cyclization reactions. For example, alkylation or acylation of the benzimidazole intermediate followed by intramolecular cyclization.
Fluorine Incorporation :
Carboxamide Functionalization
The carboxamide group at the 4-position is likely formed via:
- Coupling Reactions : Activation of a carboxylic acid (e.g., with EDC/HOBt or HATU) followed by reaction with 2-fluoroaniline.
- Amide Formation : Direct amidation of a carboxylic acid intermediate with 2-fluoroaniline under catalytic conditions (e.g., DMAP, DCC).
Purification and Crystallization Strategies
Crystallization is critical for isolating the final product with high purity. Patent WO2016117814A2 describes methods for crystallizing similar benzimidazole derivatives, which may apply to RWJ-51204:
Analytical Characterization :
- X-Ray Powder Diffraction (XRPD) : Confirms crystalline Form A with peaks at 8.1°, 10.0°, 12.6°, etc..
- Infrared (IR) Spectroscopy : Absorption peaks at 832 cm⁻¹, 1071 cm⁻¹, and 1598 cm⁻¹ indicate functional groups (e.g., C-F, C=O).
Challenges and Optimization
Synthesis of fluorinated heterocycles often faces challenges:
Steric and Electronic Effects
Scalability and Yield
- Column Chromatography : Avoided in large-scale processes due to cost and time. Instead, crystallization (as in WO2016117814A2) is preferred for purification.
- Anti-Solvent Selection : Water or isopropyl ether is effective for precipitating the compound, balancing solubility and crystal growth.
Comparative Analysis of Analogous Compounds
While direct data for RWJ-51204 is sparse, insights can be drawn from structurally related compounds:
Proposed Synthetic Route
Based on the above, a hypothetical synthesis pathway for RWJ-51204 includes:
- Benzimidazole Core Synthesis : Condensation of o-phenylenediamine with a fluorinated ketone.
- Pyrido Ring Formation : Cyclization via alkylation or acylation.
- Fluorination : Introduction of the 7-fluoro substituent post-cyclization.
- Carboxamide Coupling : Amidation with 2-fluoroaniline.
- Crystallization : Using acetonitrile/water or methanol/isopropyl ether systems.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially involving the fluorine atoms. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The fluorine atoms in the structure can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several derivatives, differing primarily in substituents at the 5-position of the pyrido[1,2-a]benzimidazole core. Below is a comparative analysis based on available
Key Observations:
Fluorine atoms in both the target compound and its analogs contribute to metabolic stability and electronic effects, improving binding to hydrophobic pockets in biological targets .
Core Heterocycle Variations: The pyrido[1,2-a]benzimidazole core in the target compound differs from the pyrido[1,2-a]pyrimidinone () and imidazo[1,2-a]pyrimidine () scaffolds. These variations influence ring planarity and hydrogen-bonding capacity, affecting target selectivity .
Pharmacological Potential: The ethoxymethyl-substituted analog () is explicitly marketed for "healing drugs," likely due to anti-inflammatory or wound-healing properties inferred from its carboxamide and fluorinated motifs .
Synthetic and Industrial Relevance :
- The ethoxymethyl analog is produced at scale (1–100 metric tons/day) with 99% purity under GMP conditions, highlighting its commercial viability compared to less-documented derivatives .
Biological Activity
7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide, also known as RWJ-51204, is a compound of considerable interest in pharmacological research due to its potential anxiolytic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19F2N3O3
- Molecular Mass : 399.39 g/mol
- CAS Registry Number : 205701-85-5
RWJ-51204 exhibits its pharmacological effects primarily through modulation of the GABA_A receptor. It binds selectively to the benzodiazepine site on these receptors with a high affinity (K_i = 0.2-2 nM) but has lower intrinsic activity compared to full agonists like diazepam and lorazepam. This partial agonist activity suggests it may provide anxiolytic effects without the full spectrum of side effects associated with stronger benzodiazepines .
Anxiolytic Effects
In various animal models, RWJ-51204 has demonstrated significant anxiolytic efficacy:
- Pentylenetetrazole-induced Seizure Inhibition : ED50 = 0.04 mg/kg.
- Vogel Conflict Test in Rats : ED50 = 0.36 mg/kg.
- Elevated Plus-Maze Test in Rats : Minimal effective dose = 0.1 mg/kg.
- Conflict Test in Squirrel Monkeys : ED50 = 0.49 mg/kg.
These results indicate that RWJ-51204 effectively reduces anxiety-like behaviors across multiple test paradigms .
Neuroprotective Properties
Research indicates that RWJ-51204 may also possess neuroprotective properties. It has been shown to attenuate motor impairment induced by chlordiazepoxide in mice, suggesting a potential for reducing side effects commonly associated with traditional anxiolytics .
Case Studies and Research Findings
Comparative Analysis
RWJ-51204's biological activity can be compared with other known anxiolytics:
| Compound | Binding Affinity (K_i) | Anxiolytic Efficacy (ED50) |
|---|---|---|
| RWJ-51204 | 0.2-2 nM | 0.04 - 0.49 mg/kg |
| Diazepam | High | Variable |
| Lorazepam | High | Variable |
This comparison highlights RWJ-51204's unique position as a selective partial agonist that may offer therapeutic benefits without the full range of side effects seen with traditional benzodiazepines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
